molecular formula C13H19NO B1485408 trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol CAS No. 2165903-40-0

trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol

Cat. No.: B1485408
CAS No.: 2165903-40-0
M. Wt: 205.3 g/mol
InChI Key: BWNJOXOXYCOBPN-CHWSQXEVSA-N
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Description

Molecular Structure Analysis

The InChI code for trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol is 1S/C13H19NO/c1-10(2)8-12(9-11(3)4)15-13-6-5-7-14-13/h5-6,8-9,13-14H,7H2,1-4H3 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

  • Stereoselective Synthesis and Structural Study : Derivatives of trans-2-aminocyclobutane-1-carboxylic acid, a compound related to trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol, have been prepared through stereoselective synthesis. These derivatives demonstrate the ability of the cyclobutane ring to confer high rigidity to molecules, as evidenced by strong intramolecular hydrogen bonds and the formation of cis-fused octane structural units (Izquierdo et al., 2005).

  • Conformational Preferences of Oligomers : Studies on trans-2-aminocyclobutane carboxylic acid oligomers, a close relative of this compound, reveal a marked preference for forming a well-defined 12-helical conformation in both solution and solid state (Fernandes et al., 2010).

  • Synthesis for NMR Labeling : The synthesis of a monofluoro-substituted aromatic amino acid, which includes a trans-2-aminocyclobutane carboxylic acid structure, has been developed for solid-state 19F NMR distance measurements in membrane-bound peptides. This highlights its use in probing peptide conformation (Tkachenko et al., 2014).

  • Hydrogen-Bonded Ring Formation in Dipeptides : Research on bis(cyclobutane) beta-dipeptides, including residues with trans stereochemistry, has shown the formation of eight-membered hydrogen-bonded rings, indicating a structural propensity in these compounds (Torres et al., 2009).

  • Tri-Functionalized Cyclobutane Scaffolds : The stereoselective synthesis of tri-functionalized cyclobutane scaffolds, incorporating structures similar to this compound, shows their potential in creating diverse molecular structures (Chang et al., 2019).

  • Role in Peptide Folding : Studies demonstrate that the relative configuration of cyclobutane amino acid residues, like those in this compound, plays a crucial role in the folding patterns of peptides, influencing their structure and function (Illa et al., 2017).

  • Synthesis of Cyclobutane-Containing Amino Acids : The synthesis of cyclobutane-containing amino acids, similar to this compound, provides insights into their physical chemical properties and potential applications in different fields, including biomedical purposes (Feskov et al., 2017).

Properties

IUPAC Name

(1R,2R)-2-(3-phenylpropylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-8-12(13)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNJOXOXYCOBPN-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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